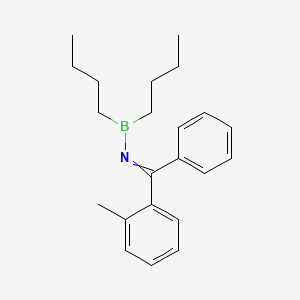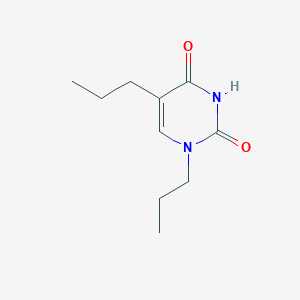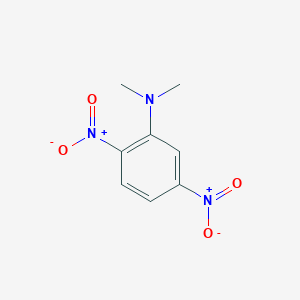![molecular formula C13H20N2O3S B14585401 N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea CAS No. 61290-56-0](/img/structure/B14585401.png)
N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea is a chemical compound with the molecular formula C13H20N2O3S. It is characterized by the presence of a thiourea group, which is known for its diverse applications in various fields of chemistry and biology. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
N-Methylhomoveratrylamine hydrochloride: Another compound with a similar phenyl ring structure but different substituents.
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-N’-(3-hydroxypropyl)thiourea is unique due to the presence of both a thiourea group and a hydroxypropyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
61290-56-0 |
|---|---|
分子式 |
C13H20N2O3S |
分子量 |
284.38 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C13H20N2O3S/c1-17-11-5-4-10(8-12(11)18-2)9-15-13(19)14-6-3-7-16/h4-5,8,16H,3,6-7,9H2,1-2H3,(H2,14,15,19) |
InChIキー |
DHFAQFQASCPNBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CNC(=S)NCCCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


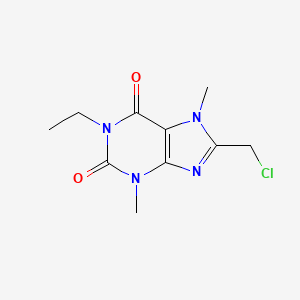
![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
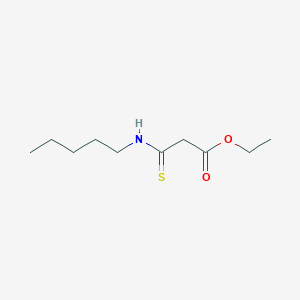
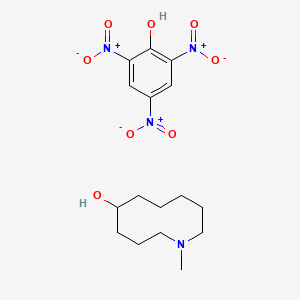
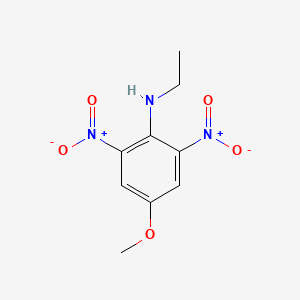
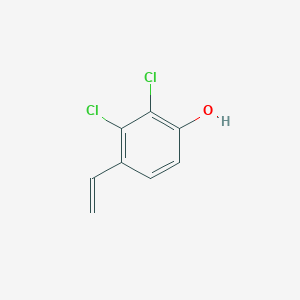
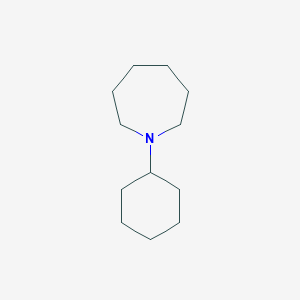
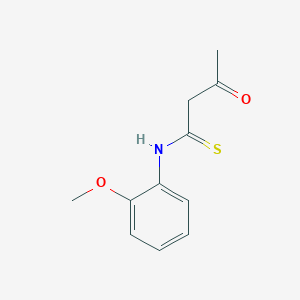

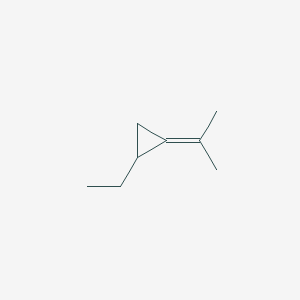
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
